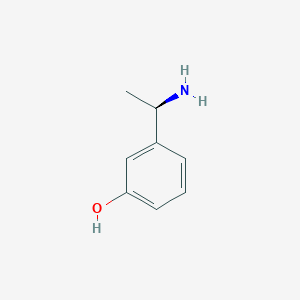

(R)-3-(1-Aminoethyl)phenol

説明

Significance of Chiral Aminophenols in Organic Synthesis and Life Sciences

Chiral aminophenols are a class of organic compounds that are of paramount importance in both organic synthesis and the life sciences. Their utility stems from the presence of both an amino and a hydroxyl group attached to a chiral framework, which allows for the creation of stereochemically defined molecules. In organic synthesis, these compounds are valuable precursors and intermediates for a wide array of more complex chiral molecules, including pharmaceuticals and other biologically active compounds. smolecule.comguidechem.combeilstein-journals.org The presence of multiple functional groups allows for diverse chemical transformations, making them versatile building blocks. researchgate.net

In the life sciences, the chirality of aminophenols is critical. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit stereospecific interactions. hilarispublisher.com This means that one enantiomer of a chiral molecule may elicit a desired therapeutic effect, while the other may be inactive or even cause adverse effects. hilarispublisher.com Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Chiral aminophenols and their derivatives are investigated for their potential to modulate various biological processes, including neurotransmitter interactions in the central nervous system. smolecule.com Furthermore, they are used as tools in biochemical research to probe enzyme mechanisms and interactions. smolecule.com The development of catalysts, including those based on chiral aminophenols, has been instrumental in advancing asymmetric synthesis, the process of creating chiral molecules with a high degree of stereochemical control. beilstein-journals.org

Stereochemical Purity and Enantiomeric Specificity of (R)-3-(1-Aminoethyl)phenol

The (R)-configuration at the stereogenic carbon atom in the ethylamine (B1201723) side chain of this compound is a defining feature that dictates its chemical and biological interactions. The stereochemical purity, or the enantiomeric excess of the (R)-enantiomer over its (S)-counterpart, is of utmost importance for its application, particularly in the synthesis of pharmaceuticals where stereospecificity is key to efficacy and safety. hilarispublisher.com

Several analytical techniques are employed to validate the enantiomeric purity of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method used to separate and quantify the (R)- and (S)-enantiomers. google.com Optical rotation measurements provide another means of confirming the stereochemical integrity of the compound, with the specific rotation value being dependent on the solvent and concentration. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, can be used to determine the spatial arrangement of atoms and thus confirm the stereochemistry.

The enantiomeric specificity of this compound and its derivatives is highlighted in their use as chiral solvating agents. For instance, thiourea (B124793) derivatives of aminophenols can be used to differentiate between enantiomers of other compounds, such as amino acid derivatives, through NMR spectroscopy. acs.orgmdpi.comresearchgate.net This ability to induce a distinguishable signal for each enantiomer in a racemic mixture is a direct consequence of the specific three-dimensional interactions between the chiral solvating agent and the enantiomers of the analyte. acs.org

Historical Context and Evolution of Research on 3-(1-Aminoethyl)phenol (B1280079) Analogues

Research into 1,3-amino alcohols and their phenol (B47542) analogs has been a dynamic field, with significant efforts focused on developing new catalytic methods for their synthesis and exploring their transformations into a wide variety of heterocyclic compounds. researchgate.net The period from 2007 to early 2019 saw a surge in publications detailing the conversion of these compounds into biologically important four- to eight-membered rings. researchgate.net The versatility of these building blocks has made them central to the synthesis of diverse molecular architectures.

The evolution of research in this area has been driven by the need for more efficient and selective synthetic methods. Initially, stoichiometric reagents were common in chiral synthesis. beilstein-journals.org However, the field has witnessed a significant shift towards the use of catalytic methods, including asymmetric transition-metal catalysis and organocatalysis, which offer greater efficiency and sustainability. beilstein-journals.orghilarispublisher.com For instance, the development of aminophenol-based organocatalysts has enabled the asymmetric addition of organoboron reagents to imines with high enantioselectivity. beilstein-journals.org

Furthermore, the functionalization of simple phenols to increase their molecular complexity and enhance their biological activity has been a major area of investigation. nih.govrsc.org This includes the development of methods for the direct functionalization of C-H bonds, which allows for the construction of new carbon-carbon bonds in an atom-economical manner. rsc.org The synthesis of analogs of this compound, such as those with modifications to the thioether linker, has been explored to improve properties like metabolic stability and solubility for potential therapeutic applications. nih.gov The ongoing research into the synthesis and application of 3-(1-aminoethyl)phenol analogues, such as in the development of inhibitors for enzymes like Aldehyde Dehydrogenase 1A (ALDH1A) and the synthesis of pharmaceutical compounds like Rivastigmine, underscores the continued importance of this class of molecules. nih.govdiva-portal.org

Chemical Properties and Synthesis

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol cymitquimica.comguidechem.com |

| IUPAC Name | 3-[(1R)-1-aminoethyl]phenol cymitquimica.com |

| CAS Number | 518060-42-9 guidechem.com |

| Physical Form | Solid sigmaaldrich.cn |

| Hydrogen Bond Donors | 2 |

The synthesis of this compound is often achieved through stereoselective methods to ensure the desired enantiomer is produced with high purity. A common approach involves the reduction of the corresponding ketone, 3-hydroxyacetophenone. This can be accomplished using chiral reducing agents or through catalytic asymmetric reduction. Another significant synthetic route is the reductive amination of the corresponding aldehyde. More advanced enzymatic methods, utilizing transaminases, have also been developed to produce chiral amines like (S)-3-(1-aminoethyl)phenol with high enantiomeric excess, a technique that could be adapted for the (R)-enantiomer. cymitquimica.comdiva-portal.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[(1R)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRNDUQAIZJRPZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 1 Aminoethyl Phenol

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com The use of enzymes, particularly transaminases, has been pivotal in the production of chiral amines like (R)-3-(1-Aminoethyl)phenol.

Transaminase-Mediated Enantioselective Synthesis

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.com This reaction is highly enantioselective, making it ideal for the synthesis of chiral amines. The mechanism involves a ping-pong bi-bi kinetic model, where the enzyme's cofactor, pyridoxal 5'-phosphate (PLP), plays a crucial role in the amino group transfer. mdpi.com

In the synthesis of this compound, an (R)-selective ω-transaminase is employed. The process typically starts with the corresponding prochiral ketone, 3-hydroxyacetophenone. The transaminase selectively transfers an amino group from an amino donor, such as isopropylamine or L-alanine, to the ketone, yielding the desired (R)-enantiomer with high enantiomeric excess (ee).

Key parameters influencing the efficiency of this biocatalytic process include:

Enzyme Selection: Screening for a transaminase with high activity and selectivity towards 3-hydroxyacetophenone is crucial.

Reaction Conditions: Optimization of pH, temperature, and solvent is necessary to maximize enzyme stability and activity. For instance, a study on a similar transamination found optimal conditions to be around 42-45°C and a pH of 8.0-8.2. nih.gov

Equilibrium Shift: The transamination reaction is often reversible. To drive the reaction towards product formation, strategies such as using a high concentration of the amino donor or removing the ketone byproduct are employed.

A representative reaction is shown below:

3-Hydroxyacetophenone + Amino Donor <--(R)-selective ω-Transaminase--> this compound + Ketone ByproductEngineered Biocatalysts and Process Optimization

While naturally occurring transaminases are effective, their application can be limited by factors such as substrate scope, stability, and catalytic efficiency. nih.gov Protein engineering techniques are employed to overcome these limitations and develop robust biocatalysts tailored for specific industrial processes. frontiersin.org

Rational design and directed evolution are two primary strategies for engineering transaminases. Rational design involves making specific changes to the enzyme's active site based on its structure and mechanism. For example, molecular docking and dynamics simulations can identify key amino acid residues that, when mutated, can improve substrate binding and catalytic efficiency. nih.gov One study demonstrated a 7.95-fold increase in catalytic efficiency of an (R)-selective transaminase through a quadruple mutation. nih.gov

Process optimization is another critical aspect of developing a scalable and economically viable biocatalytic synthesis. dtu.dkresearchgate.net This involves a systematic approach to identify the optimal reaction conditions to achieve high product yields and purity. mdpi.com Key considerations in process optimization include:

Substrate and Enzyme Loading: Determining the ideal concentrations of the substrate and biocatalyst to maximize productivity.

Co-solvent Selection: The use of co-solvents, such as dimethylsulfoxide (DMSO), can improve the solubility of hydrophobic substrates and enhance enzyme performance. nih.gov

Downstream Processing: Developing efficient methods for product isolation and purification is essential for obtaining the final compound with high purity.

The table below summarizes the impact of process optimization on a representative transaminase-mediated synthesis. nih.gov

| Parameter | Initial Conditions | Optimized Conditions |

| Enzyme Loading | 5% | 10% |

| Substrate Loading | 36.78 g/L | 50 g/L |

| Temperature | 42.66 °C | 45 °C |

| pH | 8.2 | 8.0 |

| Conversion | 96.12% | 99.01% |

| Yield | 73.12% | 76.93% |

Asymmetric Chemical Synthesis

In addition to biocatalytic methods, asymmetric chemical synthesis provides a powerful and versatile platform for the preparation of enantiomerically pure compounds like this compound. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Catalyst Development for Stereoselective Reduction

One of the most common chemical approaches for synthesizing chiral amines is the asymmetric reduction of a corresponding ketone or imine. This transformation can be achieved with high enantioselectivity using a chiral catalyst, typically a transition metal complex with a chiral ligand.

Ruthenium-based catalysts, in particular, have shown great promise in the direct reductive amination of ketones. nih.gov For instance, a catalytic system comprising a ruthenium precursor and a chiral diphosphine ligand, such as C3-TunePhos, can effectively catalyze the reaction of a ketone with an amine source and molecular hydrogen to produce the desired chiral amine with excellent enantioselectivity. nih.gov

The general scheme for this reaction is as follows:

3-Hydroxyacetophenone + NH4OAc + H2 --[Ru]/Chiral Ligand--> this compoundThe choice of the chiral ligand is critical for achieving high stereocontrol. The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Reductive Amination Strategies with Chiral Auxiliaries

Reductive amination is a versatile method for forming C-N bonds. princeton.edu When performed asymmetrically, it provides a direct route to chiral amines. jocpr.com One strategy to achieve this is through the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org

In this approach, the prochiral ketone (3-hydroxyacetophenone) is first reacted with a chiral amine auxiliary to form a chiral imine intermediate. The subsequent reduction of this imine is then directed by the stereocenter of the auxiliary, leading to the formation of a diastereomerically enriched product. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically pure amine.

Commonly used chiral auxiliaries include those derived from naturally occurring compounds like amino acids or terpenes. researchgate.net For example, amides derived from pseudoephenamine have been shown to be effective chiral auxiliaries in asymmetric alkylation reactions. nih.gov The selection of the appropriate chiral auxiliary and reducing agent is crucial for achieving high diastereoselectivity in the reduction step.

Asymmetric Allylation using (R)-2-(1-Aminoethyl)phenol as a Chiral Auxiliary

While not a direct synthesis of this compound, the use of a structurally related compound, (R)-2-(1-Aminoethyl)phenol, as a chiral auxiliary highlights the utility of such molecules in asymmetric synthesis. Chiral aminophenols can be valuable precursors for more complex chiral molecules.

In asymmetric allylation, a chiral auxiliary can be used to control the stereoselective addition of an allyl group to a carbonyl compound. The general principle involves the formation of a chiral complex between the auxiliary, a metal, and the carbonyl substrate. This complex then directs the attack of the allyl nucleophile to one face of the carbonyl group, resulting in the formation of a homoallylic alcohol with a specific stereochemistry.

While the specific application of (R)-2-(1-Aminoethyl)phenol as a chiral auxiliary in asymmetric allylation is not extensively detailed in the provided search results, the principle remains a valid strategy in asymmetric synthesis. The effectiveness of such an auxiliary would depend on its ability to form a well-defined chiral environment around the reaction center.

Catalytic Enantioselective Synthesis of Beta-Amino Alcohols

The synthesis of chiral β-amino alcohols, such as this compound, is a significant area of research due to their prevalence in biologically active molecules. researchgate.net Catalytic enantioselective methods are highly sought after as they can provide direct access to the desired enantiomer with high purity, minimizing waste and complex purification steps.

One innovative approach involves a radical relay chaperone strategy. nih.govnih.gov In this method, an alcohol is temporarily converted into an imidate radical, which facilitates an intramolecular 1,5-hydrogen atom transfer (HAT). nih.gov This regioselective process can be rendered enantioselective by employing a chiral copper catalyst in conjunction with energy transfer catalysis to control the radical generation and subsequent interception. nih.govnih.gov This multi-catalytic system enables the asymmetric C-H amination of various alcohols, providing access to a wide range of chiral β-amino alcohols. nih.gov

Another powerful strategy is the asymmetric hydrogenation of α-amino ketones. Cobalt-catalyzed asymmetric hydrogenation, utilizing an amino-group-assisted coordination strategy, has been shown to efficiently produce chiral vicinal amino alcohols with high yields and excellent enantioselectivities (up to 99% enantiomeric excess) in very short reaction times. researchgate.net Similarly, iridium-catalyzed one-pot asymmetric hydrogenation processes have been developed. researchgate.net These tandem processes can involve the in situ generation of α-amino ketones from α-bromoketones, followed by immediate asymmetric hydrogenation to yield the enantiomerically enriched β-amino alcohol product with up to >99% ee. researchgate.net

| Catalytic System | Precursor Type | Key Features | Reported Enantioselectivity (ee) |

| Chiral Copper Catalyst | Alcohols (via Imidate Radical) | Radical relay chaperone strategy; Enantioselective C-H amination via 1,5-HAT. nih.govnih.gov | Not specified for this compound |

| Cobalt Catalyst | α-Primary Amino Ketones | Amino-group-assisted coordination; Rapid reaction times (0.5 h). researchgate.net | Up to 99% researchgate.net |

| Iridium (Ir) Catalyst | α-Bromoketones (in situ) | One-pot tandem nucleophilic substitution and asymmetric hydrogenation. researchgate.net | Up to >99% researchgate.net |

Industrial-Scale Production and Process Intensification

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates robust, efficient, and safe manufacturing processes. Key strategies involve the use of large-scale catalytic hydrogenation and the implementation of continuous flow manufacturing to intensify the process.

Large-Scale Catalytic Hydrogenation Processes

Catalytic hydrogenation is a cornerstone of industrial chemical synthesis, valued for its efficiency and atom economy. mdpi.com In the context of producing 3-(1-Aminoethyl)phenol (B1280079), a common industrial route involves the hydrogenation of a suitable precursor, such as 3'-hydroxyacetophenone. This process typically involves two main transformations: the reduction of the ketone to a secondary alcohol and the subsequent reductive amination to introduce the amine functionality, or the direct reductive amination of the ketone.

For large-scale operations, heterogeneous catalysts are preferred due to their ease of separation and recyclability. Palladium on carbon (Pd/C) is a widely used catalyst for such transformations. mdpi.comnih.gov The hydrogenation of phenol (B47542) derivatives is a well-established industrial process, often aimed at producing cyclohexanone and cyclohexanols, which serves as a precedent for the large-scale reduction of substituted phenols. nih.govgoogle.com The reaction is typically carried out in a high-pressure reactor (autoclave) under a hydrogen atmosphere. The choice of solvent, temperature, pressure, and catalyst loading are critical parameters that must be optimized to maximize yield and selectivity while minimizing side reactions. nih.gov For instance, catalytic transfer hydrogenation using ammonium formate as a hydrogen source in the presence of Pd/C represents a facile and clean alternative approach that can be performed mechanochemically, potentially reducing solvent waste. mdpi.com

Continuous Flow Reactor Systems for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for process intensification in the pharmaceutical and fine chemical industries. jst.org.inajinomoto.com Compared to traditional batch processing, continuous flow systems offer significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety, and straightforward scalability. jst.org.inresearchgate.net

For the synthesis of aryl amines from phenols, integrated packed-bed flow systems have been developed. researchgate.netresearchgate.net In such a system, reactants are continuously pumped through a heated reactor column containing a heterogeneous catalyst, such as palladium. researchgate.net This setup allows for high product selectivity and functional group tolerance, enabling the synthesis of diverse aryl amines in high yields over extended operational periods. researchgate.netresearchgate.net The minimal reactor volume enhances safety, particularly when dealing with hazardous reagents or exothermic reactions, and facilitates rapid optimization of reaction conditions. jst.org.in

Different types of continuous reactors can be employed depending on the specific reaction requirements:

Continuous Stirred Tank Reactors (CSTRs): Suitable for slower or heterogeneous reactions, often used in a series (cascade) to manage residence times. ajinomoto.com

Packed-Bed or Coil Reactors: Ideal for reactions using solid catalysts or for achieving efficient mixing and temperature control. ajinomoto.comresearchgate.net

Plate Reactors: Offer excellent heat exchange capabilities, making them suitable for highly exothermic or rapid reactions. ajinomoto.com

The implementation of continuous flow systems can lead to higher space-time yields and turnover frequencies, making the industrial production of this compound more efficient and sustainable. researchgate.net

| Feature | Batch Processing | Continuous Flow Processing |

| Heat & Mass Transfer | Often limited, potential for hot spots | Superior, excellent temperature control jst.org.in |

| Safety | Higher risk with large volumes of hazardous materials | Increased safety due to small reaction volumes ajinomoto.com |

| Process Control | Variable, challenging to maintain consistency | Precise control over temperature, pressure, time jst.org.in |

| Scalability | Complex, often requires re-optimization | Simpler, typically by running for longer times ("scaling out") ajinomoto.com |

| Efficiency | Lower space-time yield | High space-time yield and productivity researchgate.net |

Resolution of Racemic Mixtures and Enantiomeric Enrichment Techniques

When stereoselective syntheses are not employed, 3-(1-Aminoethyl)phenol is produced as a racemic mixture of its (R) and (S) enantiomers. The separation of these enantiomers, known as resolution, is a critical step to isolate the desired (R)-enantiomer.

One of the most common and industrially viable methods for resolution is the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. google.com The reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. google.com This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the enantiomerically pure (R)-amine.

Enzymatic kinetic resolution is another powerful technique for enantiomeric enrichment. mdpi.com This method utilizes an enzyme, often a lipase, which selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. mdpi.com For example, in the presence of an acylating agent, a lipase could selectively acylate the (S)-amine, leaving the desired (R)-amine unreacted. The resulting mixture of the acylated (S)-amine and the unreacted (R)-amine can then be separated based on their different chemical properties. The efficiency of this process is often described by the enantiomeric ratio (E-value). mdpi.com Continuous flow systems can also be integrated with enzymatic resolution, where the racemic mixture is passed through a fixed-bed reactor containing an immobilized enzyme, allowing for continuous separation and product isolation. whiterose.ac.uk

Additionally, methods using other chiral resolving agents have been developed for amino alcohols. For instance, chiral 1,1'-bi-2-naphthol (BINOL) in combination with boric acid can be used to form diastereomeric ammonium borate complexes that can be separated. figshare.comresearchgate.net

Chemical Reactivity and Derivatization Strategies

Oxidative Transformations of the Phenolic Moiety (e.g., Quinone Formation)

The phenolic moiety of (R)-3-(1-Aminoethyl)phenol is susceptible to oxidation, a common reaction for phenols, which can lead to the formation of quinones. pearson.com This transformation is significant as quinones are a class of compounds with diverse biological activities and applications in materials science. The oxidation process typically involves the removal of two hydrogen atoms from the hydroxyl groups of a dihydroxyphenol (one from each hydroxyl group) to form a diketone. In the case of a monohydric phenol (B47542) like this compound, the reaction is more complex and may proceed through a phenoxonium ion intermediate. nih.gov

Strong oxidizing agents are generally required to convert phenols to quinones. pearson.com The electrochemical oxidation of aminophenols has been studied, revealing that the relative position of the amino and hydroxyl groups strongly influences the reaction products. ua.es For meta-aminophenol, electrochemical oxidation can lead to the formation of quinone and carbon dioxide as the main soluble products, though it can also result in the formation of a blocking polymeric film on the electrode surface. ua.es The presence of the amino group in this compound can influence the regioselectivity of the oxidation and the stability of the resulting quinone, potentially leading to quinone-imine species through further reaction. nih.govnih.gov

Table 1: Oxidizing Agents for Phenol to Quinone Transformation

| Oxidizing Agent | Description |

| Dichromate (e.g., Na₂Cr₂O₇) | A strong oxidizing agent commonly used for this transformation. pearson.com |

| Potassium permanganate | A powerful oxidizing agent capable of oxidizing the phenolic group. |

| Chromium trioxide | Another strong oxidizing agent used in the synthesis of quinones from phenols. |

| Electrochemical Oxidation | Can be used to form quinones from phenols, often proceeding through a phenoxonium ion. nih.gov |

Reductive Chemistry of the Amino Group (e.g., Secondary Amine Formation)

The primary amino group in this compound is nucleophilic and can undergo a variety of reactions, including N-alkylation to form secondary and tertiary amines. utexas.eduorganic-chemistry.org Secondary amines can be synthesized through the reaction of a primary amine with an alkyl halide, although this can sometimes lead to a mixture of products unless a large excess of the primary amine is used. utexas.edu

A common and effective method for the controlled synthesis of secondary amines is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. This method is advantageous as it often provides higher selectivity for the desired secondary amine. The synthesis of this compound itself can be achieved through the reductive amination of 3-hydroxyacetophenone.

Another approach to forming secondary amines involves the "Borrowing Hydrogen" strategy, where a primary amine is reacted with an alcohol in the presence of a suitable catalyst. organic-chemistry.org This method is considered a green chemical process as the only byproduct is water.

Table 2: Methods for Secondary Amine Synthesis from Primary Amines

| Method | Description | Reagents/Catalysts |

| N-Alkylation | Direct reaction with an alkyl halide. Can lead to over-alkylation. | Alkyl halides (e.g., R-X) |

| Reductive Amination | Reaction with a carbonyl compound followed by reduction. | Aldehydes/Ketones, Reducing agents (e.g., NaBH₃CN) |

| Borrowing Hydrogen | Reaction with an alcohol catalyzed by a metal complex. | Alcohols, [Ru(p-cymene)Cl₂]₂ with bidentate phosphines organic-chemistry.org |

| Deaminative Coupling | Direct coupling of two primary amines. | Tetranuclear Ru-H complex with a catechol ligand organic-chemistry.org |

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl (-OH) and aminoethyl groups. byjus.comucalgary.ca The hydroxyl group, in particular, is a strongly activating, ortho-, para-directing substituent. ucalgary.ca This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Due to the high activation of the phenol ring, these reactions can often be carried out under milder conditions than those required for benzene itself. ucalgary.ca For instance, the halogenation of phenols can often proceed without a Lewis acid catalyst. byjus.com

In the case of this compound, the hydroxyl group is at position 3. Therefore, electrophilic substitution is expected to occur primarily at the 2, 4, and 6 positions. The presence of the aminoethyl group at the 1-position will also influence the regioselectivity of the substitution, although the hydroxyl group is generally the more powerful directing group.

Table 3: Common Electrophilic Aromatic Substitution Reactions of Phenols

| Reaction | Reagents | Typical Products |

| Nitration | Dilute HNO₃ | Mixture of ortho- and para-nitrophenols byjus.com |

| Halogenation | Br₂ in CHCl₃ | Monobromophenols byjus.com |

| Sulfonation | Concentrated H₂SO₄ | Mixture of ortho- and para-phenolsulfonic acids |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Mixture of ortho- and para-alkylphenols |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of ortho- and para-acylphenols |

Synthesis and Exploration of Substituted this compound Derivatives

The versatile reactivity of this compound makes it an excellent scaffold for the synthesis of a wide range of derivatives. By modifying the phenolic hydroxyl group, the amino group, or the aromatic ring, new analogues with tailored properties can be created.

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. researchgate.netmdpi.com For analogues of this compound, SAR studies can provide valuable insights into the structural features required for a desired biological effect.

For example, in the development of antiestrogens, phenolic analogues of related compounds were synthesized and evaluated. nih.gov It was found that the position and number of phenolic hydroxyl groups had a significant impact on receptor affinity and antagonist activity. nih.gov Similarly, in the development of antibacterial agents, SAR studies of substituted 3-arylcoumarins showed that the position of substituents on the aryl ring was crucial for activity. researchgate.netmdpi.com By synthesizing a library of derivatives of this compound with substitutions at various positions, it is possible to map the pharmacophore and identify key interactions with biological targets.

The functional groups of this compound can be modified to enhance its interactions with specific molecular targets, such as enzymes or receptors. This process, known as functionalization, is a key strategy in drug design and materials science.

The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the amino group is a hydrogen bond donor and can be protonated to form a salt, enabling ionic interactions. The aromatic ring can participate in π-π stacking and hydrophobic interactions. By adding or modifying functional groups, these interactions can be fine-tuned. For example, the installation of acyl or silyl groups on the hydroxyl functionality can be used to direct ortho-selective C-H bond functionalizations, allowing for the introduction of new substituents at specific positions on the aromatic ring. rsc.org This precise control over the molecular architecture is crucial for optimizing interactions with a target binding site.

Spectroscopic and Chiral Analytical Methodologies for R 3 1 Aminoethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

NMR spectroscopy is a highly effective and versatile method for chiral analysis. researchgate.net The use of chiral auxiliaries, such as Chiral Solvating Agents (CSAs), allows for the differentiation of enantiomers directly in the NMR tube. nih.govacs.org These agents interact non-covalently with the enantiomeric substrates to form transient diastereomeric complexes, which exhibit distinct NMR signals. nih.govacs.org

Proton (¹H) and Carbon-13 (¹³C) NMR Enantiodiscrimination Studies

Proton and Carbon-13 NMR spectroscopy are primary techniques for observing the enantiodiscrimination of chiral substrates in the presence of a CSA. The differentiation is quantified by measuring the chemical shift nonequivalence (ΔΔδ), which is the difference in the chemical shifts between corresponding signals of the two enantiomers. acs.org

Research on thiourea (B124793) derivatives of chiral amino alcohols, such as the derivative of 2-[(1R)-1-aminoethyl]phenol (a positional isomer of the title compound), has demonstrated significant enantiodiscrimination for N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. nih.govacs.org In these studies, notable chemical shift splittings were observed for various protons of the amino acid derivatives. For instance, in the presence of a thiourea-CSA in CDCl₃, large nonequivalences were measured for the ortho and para protons of the DNB group of an amino acid derivative. nih.gov Significant, albeit smaller, splittings were also recorded for the NH and α-CH protons at the chiral center. nih.gov

¹³C NMR spectroscopy can also be effectively employed for enantiodiscrimination, with studies showing that large nonequivalences can be achieved, sometimes even greater than those in ¹H NMR spectra. nih.gov This is particularly useful for quaternary carbons, which lack attached protons. nih.govmdpi.com

| Proton | Chemical Shift Nonequivalence (ΔΔδ, ppm) |

|---|---|

| ortho-H (DNB) | 0.147 |

| para-H (DNB) | 0.090 |

| α-CH | 0.031 |

| NH | 0.019 |

*Data obtained for a thiourea derivative of 2-[(1R)-1-aminoethyl]phenol with an N-3,5-dinitrobenzoyl amino acid derivative at 60 mM in CDCl₃. nih.gov The values represent the magnitude of the splitting of the proton signals for the two enantiomers.

Chiral Solvating Agents (CSAs) derived from (R)-3-(1-Aminoethyl)phenol

This compound serves as a valuable chiral scaffold for the synthesis of effective CSAs. The combination of a stereogenic center, an amino group, and a phenolic hydroxyl group allows for the creation of CSAs that can engage in multiple simultaneous non-covalent interactions—such as hydrogen bonding and π-π stacking—with analyte enantiomers, leading to effective chiral recognition.

Thiourea derivatives synthesized from chiral amino alcohols have proven to be particularly effective CSAs for the enantiodiscrimination of amino acid derivatives. nih.govmdpi.comresearchgate.net For example, a thiourea-CSA prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate is a highly efficient CSA for resolving N-3,5-dinitrobenzoyl (DNB) derivatives of various amino acids. nih.govacs.orgmdpi.comresearchgate.net

The effectiveness of these CSAs often requires the presence of an achiral base additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govmdpi.com The base is necessary to solubilize amino acid derivatives with free carboxyl groups in common NMR solvents like CDCl₃ and to facilitate the interaction between the CSA and the substrate. nih.govmdpi.com This creates a ternary system (CSA/substrate/base) where efficient differentiation of the NMR signals of the enantiomers can be achieved. nih.gov

The mechanism of chiral discrimination by these CSAs has been elucidated through detailed NMR studies. nih.gov By performing NMR titrations, it is possible to determine the stoichiometry of the diastereomeric complexes and calculate the association constants (Kₐ) for the interaction between the CSA and each enantiomer of the substrate.

For the ternary systems involving a thiourea-CSA, an N-DNB amino acid, and DABCO, the chiral discrimination mechanism has been thoroughly investigated. nih.gov These studies help to understand the specific intermolecular interactions responsible for the observed enantiodifferentiation and the stereochemical features of the diastereomeric solvates formed in solution. nih.gov It has been found that one enantiomer of the substrate may form a more stable complex (higher Kₐ value) with the CSA than the other, leading to the observed differences in their NMR spectra. mdpi.com

Determination of Absolute Configuration using NMR Chemical Shift Correlations

Beyond determining enantiomeric purity, NMR spectroscopy with CSAs can be used to assign the absolute configuration of chiral molecules. researchgate.netmdpi.com This is achieved by establishing a consistent correlation between the absolute configuration of an analyte and the relative chemical shifts (the "sense of nonequivalence") of specific signals in the presence of a single enantiomer of the CSA. mdpi.commzk.cz

For the thiourea-CSA derived from 2-[(1R)-1-aminoethyl]phenol, a robust correlation has been established for a wide range of N-DNB amino acids. mdpi.comresearchgate.netmzk.cz

¹H NMR: The signals for the para and ortho protons of the N-DNB group consistently appear at a higher frequency (downfield) for the (R)-enantiomers of the amino acid compared to the (S)-enantiomers. mdpi.commzk.cz

¹³C NMR: A similar trend is observed for the quaternary carbons of the DNB ring that are bonded to the nitro groups. mdpi.commzk.cz Conversely, an inverse correlation is seen for the quaternary carbons of the carboxyl group, the amide carbonyl, and the methine carbon at the chiral center, which resonate at a lower frequency (upfield) for the (R)-enantiomers. mdpi.commzk.cz

This reliable correlation allows for the unambiguous assignment of the absolute configuration of N-DNB amino acids by simply observing the relative positions of the split signals in the NMR spectrum. mdpi.com

| Nucleus/Group | Relative Chemical Shift for (R)-Enantiomer vs. (S)-Enantiomer |

|---|---|

| ¹H: ortho/para-H of DNB | Higher Frequency (Downfield) |

| ¹³C: C-NO₂ of DNB | Higher Frequency (Downfield) |

| ¹³C: Carboxyl C=O | Lower Frequency (Upfield) |

| ¹³C: Amide C=O | Lower Frequency (Upfield) |

| ¹³C: α-CH | Lower Frequency (Upfield) |

*Observed trends for N-3,5-dinitrobenzoyl amino acids in the presence of a thiourea-CSA derived from 2-[(1R)-1-aminoethyl]phenol. mdpi.commzk.cz

Advanced Spectroscopic Characterization Techniques (e.g., FTIR, UV-Vis)

In addition to NMR, other spectroscopic techniques are essential for the fundamental characterization of this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features:

A broad band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the phenolic group.

Medium to weak bands in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching of the primary amine.

Bands in the 3000-3100 cm⁻¹ range for aromatic C-H stretching.

Bands in the 2850-2970 cm⁻¹ range for aliphatic C-H stretching of the ethyl group.

Strong absorptions between 1450 and 1600 cm⁻¹ due to aromatic C=C ring stretching.

A strong band around 1200-1300 cm⁻¹ for the C-O stretching of the phenol (B47542).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds like this compound are known to absorb UV light due to π → π* transitions within the benzene ring. aensiweb.com The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show characteristic absorption maxima that can be used for quantitative analysis and to study interactions with other molecules. The position and intensity of these absorptions are sensitive to the solvent and the pH of the solution, owing to the acidic nature of the phenolic hydroxyl group.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Focus

Enzyme Modulation and Inhibition Studies

(R)-3-(1-Aminoethyl)phenol serves as a foundational structure for compounds that interact with various enzymes. Investigations have particularly focused on its role as a precursor to cholinesterase inhibitors and the inhibitory potential of its analogs on monoamine oxidase.

This compound is a key precursor in the synthesis of Rivastigmine, a well-established cholinesterase inhibitor used in the management of dementia. researchgate.net Rivastigmine functions as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Its mechanism is classified as pseudo-irreversible, characterized by a long duration of enzyme inhibition that can last up to 10 hours. researchgate.net

The inhibitory action of Rivastigmine and its derivatives on these enzymes increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. nih.govnih.gov This mechanism is a primary therapeutic strategy for symptomatic relief in conditions characterized by cholinergic deficits. nih.gov Research into novel derivatives of Rivastigmine continues, with studies showing that modifications to the core structure can yield compounds with potent inhibitory activity against both AChE and BuChE. For instance, certain novel hybrids have demonstrated greater inhibitory potency against AChE than Rivastigmine itself. nih.gov

Data sourced from studies on Rivastigmine and its derivatives, for which this compound is a precursor. nih.gov

The phenethylamine scaffold, present in 3-(1-Aminoethyl)phenol (B1280079), is a core component of many compounds that interact with monoamine oxidase (MAO) enzymes. While specific inhibitory data for the hydrochloride form of this compound is not extensively detailed in the reviewed literature, studies on structurally similar compounds provide insight into potential activity.

MAO-A and MAO-B are crucial enzymes that metabolize monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. researchgate.net Research on phenethylamine analogs demonstrates competitive inhibition of MAO enzymes. For example, α-ethylphenethylamine (AEPEA), an analog of the compound , shows a 17-fold stronger inhibition of MAO-A compared to MAO-B. nih.gov This suggests that small structural modifications can significantly influence potency and selectivity. The inhibition is typically reversible for many phenolic and alkaloid inhibitors. mdpi.com

Inhibitory constants (Ki) for phenethylamine analogs against human recombinant MAO enzymes. nih.gov

Beyond enzyme inhibition, phenolic compounds related to this compound are recognized as substrates for various enzymes. The interaction between an enzyme and its substrate is fundamental to metabolic processes. Studies on 4-phenol oxidases, for example, reveal that these enzymes accept a broad range of phenolic substrates. nih.gov The binding of the substrate's phenolate moiety to the enzyme's active site is a critical step in the catalytic cycle. nih.gov

Kinetic parameters, such as the Michaelis constant (K_m), quantify the affinity of an enzyme for its substrate. For instance, vanillyl amine, a related phenolic amine, demonstrates a K_m value of 114 µM with a variant of the enzyme EUGO, indicating a good fit within the active site. nih.gov Such studies highlight how the molecular structure of phenolic compounds dictates their recognition and processing by enzymes, a key aspect of their biological role.

Michaelis constants (Km) for various phenolic substrates with 4-phenol oxidase enzymes, illustrating enzyme-substrate affinity. nih.gov

Receptor Binding and Signaling Pathway Interactions

The phenethylamine backbone of this compound is a common structural motif in ligands for aminergic G protein-coupled receptors, including adrenergic and serotonin receptors. These receptors are integral to cell signaling and are major targets for therapeutics.

Adrenergic receptors mediate the effects of epinephrine and norepinephrine and are crucial in regulating physiological processes like heart rate and blood pressure. mdpi.com While the phenethylamine structure is foundational to many adrenergic ligands, specific in vitro binding affinity data (such as K_i or pK_i values) for this compound at the various α- and β-adrenergic receptor subtypes are not prominently available in the reviewed scientific literature. The affinity of a ligand for these receptors is highly dependent on the specific substitutions on the amino group and the phenyl ring. nih.gov For context, established ligands exhibit a wide range of affinities for these receptors.

Reference binding affinities (pKi) of endogenous ligands for human adrenergic receptors. A higher pKi value indicates greater binding affinity. Data from the IUPHAR/BPS Guide to PHARMACOLOGY.

Serotonin (5-HT) receptors are involved in a vast array of neurological processes, and their modulation is key to treating numerous CNS disorders. nih.gov The 5-HT receptor family is diverse, with seven distinct subfamilies (5-HT1 to 5-HT7). nih.gov Similar to adrenergic receptors, specific binding affinities for this compound at the various 5-HT receptor subtypes have not been specifically reported in the surveyed literature. The affinity for serotonin receptors is highly sensitive to the chemical structure of the ligand. nih.gov Serotonin itself binds to its various receptor subtypes with high affinity. Understanding these baseline affinities is essential for contextualizing the potential interactions of novel compounds.

Reference binding affinities (pKi) of the endogenous ligand Serotonin (5-HT) for various human 5-HT receptors. nih.govguidetopharmacology.org

Influence on Neurotransmitter Systems

The structural characteristics of this compound, which incorporates a phenolic ring and an aminoethyl group, suggest potential interactions with several components of neurotransmitter systems. The metabolism and signaling of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, are key areas of investigation for compounds with this scaffold.

One potential mechanism of action is the inhibition of enzymes responsible for neurotransmitter degradation. Monoamine oxidases (MAO), specifically MAO-A and MAO-B, are principal enzymes in the catabolism of monoamines. Inhibition of these enzymes leads to increased concentrations of these neurotransmitters in the synaptic cleft nih.gov. Phenolic compounds, in general, have been explored as natural inhibitors of MAO enzymes nih.govmdpi.com. For instance, in vitro assays analyzing the effect of polyphenol extracts have demonstrated concentration-dependent inhibition of both MAO-A and MAO-B mdpi.com. While direct studies on this compound are limited, its phenolic amine structure makes MAO inhibition a plausible area for its neurological activity.

Another significant target within neurotransmitter systems is the enzyme acetylcholinesterase (AChE), which hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease nih.govnih.govfrontiersin.orgmdpi.com. This compound has been reported to possess the ability to inhibit acetylcholinesterase activity cymitquimica.com. This aligns with findings that various natural phenolic compounds exhibit AChE inhibitory capacity in vitro nih.govnih.gov. The standard method for assessing AChE inhibition in vitro is the spectrophotometric method developed by Ellman, which can be used to determine the IC50 value, representing the concentration of an inhibitor required to reduce enzyme activity by 50% nih.govnih.gov.

Furthermore, compounds containing a phenylethylamine core structure are known to interact with dopamine and serotonin receptors mdpi.comresearchgate.net. Research into structurally related compounds, such as 3-aminoethyl-1-tetralones, has involved determining their binding affinities for dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors to assess their potential pharmacological profiles nih.gov.

Exploration of Adenosine Receptor Modulation (A3R example, related compounds)

Adenosine receptors, which are G protein-coupled receptors, are classified into four subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3R) is of particular interest as it is often overexpressed in inflammatory and cancer cells, making it a therapeutic target mdpi.com. Activation of A3R can trigger various signaling pathways, leading to anti-inflammatory and anticancer effects mdpi.com.

The exploration of ligands for adenosine receptors has revealed a wide array of chemical structures, including agonists and antagonists with high selectivity. While many potent A3R ligands are nucleoside derivatives (based on the adenosine structure) or complex heterocyclic compounds, research into the structure-activity relationships (SAR) of non-xanthine antagonists continues to expand nih.govnih.gov.

Although direct experimental data on the interaction between this compound and A3R is not prominently available, the study of related compounds provides some context. The SAR of adenosine receptor antagonists indicates that diverse chemical scaffolds can confer affinity and selectivity nih.govnih.gov. For example, studies on A2A receptor antagonists have included compounds that possess a phenol (B47542) ring in addition to an amine functionality researchgate.net. This suggests that phenolic amine structures are not excluded from interacting with adenosine receptors.

The flavonoid class of phenolic compounds has also been investigated for adenosine receptor affinity, with some derivatives showing selectivity for the A3 receptor nih.gov. The development of selective A3R antagonists has been marked by significant species-dependent differences in binding affinity, which is a critical consideration in ligand design and therapeutic development nih.govnih.gov.

Table 1: Examples of A3 Adenosine Receptor Ligands and Their Characteristics

| Ligand Name | Type | Chemical Class | Key Finding |

|---|---|---|---|

| IB-MECA | Selective Agonist | Adenosine Derivative | Highly potent and selective A3 agonist used in in vitro and in vivo studies. nih.gov |

| Cl-IB-MECA | Selective Agonist | Adenosine Derivative | A chlorinated derivative of IB-MECA also used as a potent A3 agonist. nih.gov |

| MRS1220 | Selective Antagonist | Triazoloquinazoline | High-affinity antagonist for human A3 receptors. nih.gov |

Antioxidant and Oxidative Stress Mitigation Mechanisms (In Vitro Models)

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and mitigate oxidative stress researchgate.net. This compound, containing a phenolic hydroxyl group, is structurally poised to exhibit such activities.

Free Radical Scavenging Capabilities via Hydrogen Atom Donation

The principal mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT). In this process, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, making it less likely to propagate further radical reactions.

The antioxidant activity and the ease of hydrogen atom donation are influenced by the molecular structure, including the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring researchgate.net. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate the HAT capabilities of antioxidant compounds. In this assay, the reduction of the stable DPPH radical is measured spectrophotometrically as a color change, allowing for the calculation of the EC50 value (the concentration required for 50% radical scavenging). Studies have shown that for phenolic compounds, this scavenging activity is often more potent than that of anilines due to the lower bond dissociation energy (BDE) of the O-H bond compared to the N-H bond researchgate.net.

Neuroprotection in Neuronal Cells against Oxidative Stress

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. The ability of antioxidants to protect neuronal cells from oxidative damage is a significant area of therapeutic research. Phenolic compounds have demonstrated neuroprotective effects in various in vitro models of oxidative stress.

In vitro studies typically employ neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, which can be differentiated into a more mature neuronal phenotype. Oxidative stress is induced in these cells using agents like hydrogen peroxide (H₂O₂). The protective effect of a test compound is then assessed by measuring cell viability, levels of reactive oxygen species (ROS), and markers of apoptosis (programmed cell death). Phenolic compounds have been shown to significantly reverse the increase in ROS levels and neuronal cell apoptosis induced by oxidative stressors in vitro.

Antimicrobial Efficacy and Mechanisms of Action

Phenolic compounds have long been recognized for their antimicrobial properties, displaying activity against a broad spectrum of microorganisms, including bacteria and fungi.

Inhibitory Effects against Bacterial Strains

The antibacterial action of phenols typically involves the disruption of microbial cell integrity and function. At a molecular level, they can denature and coagulate proteins, including essential enzymes, and increase the permeability of the cell membrane, leading to the leakage of intracellular components and eventual cell death.

The efficacy of antimicrobial agents is quantified in vitro by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after a specified incubation period emerypharma.comnih.gov. This is often determined using broth microdilution assays according to established guidelines emerypharma.comnih.gov.

While specific MIC data for this compound is not widely documented, studies on related 3-aminophenol derivatives have been conducted. For example, a series of Schiff bases derived from 3-aminophenol were synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. Some of these compounds demonstrated significant inhibitory activity researchgate.net.

Table 2: Representative Antimicrobial Activity of 3-Aminophenol Derivatives

| Bacterial Strain | Type | Finding for Related 3-Aminophenol Derivatives |

|---|---|---|

| Escherichia coli | Gram-negative | Some synthesized derivatives showed good activity. researchgate.net |

| Xanthomonas campestris | Gram-negative | Certain derivatives exhibited notable zones of inhibition. researchgate.net |

| Bacillus subtilis | Gram-positive | Activity was observed for several tested compounds. researchgate.net |

These findings for structurally similar compounds suggest that this compound may also possess antimicrobial properties worthy of further investigation.

Membrane Disruption and Cell Lysis Pathways in Bacteria

While direct studies on this compound are not extensively detailed in available literature, the antibacterial mechanisms of phenolic compounds are well-documented and provide a strong basis for its probable mode of action. Phenolic compounds are known to exert their antimicrobial effects through various interactions with the bacterial cell, primarily targeting the cell membrane and critical proteins. nih.govrroij.com

The primary mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane. mdpi.comtennessee.edu Their partially lipophilic nature allows them to partition into the hydrophobic interior of the lipid bilayer. researchgate.netnih.gov This insertion destabilizes the membrane's structure, increasing its permeability. nih.govresearchgate.net The consequence of this increased fluidity and permeability is the leakage of essential intracellular components, such as ions (e.g., potassium and phosphate), nucleic acids, and proteins. nih.govresearchgate.net

This disruption of the membrane's integrity compromises its function as a selective barrier, leading to a loss of electrochemical gradients and essential cellular functions. researchgate.net For Gram-negative bacteria, which possess a protective outer membrane, phenolic compounds can chelate divalent cations like Mg2+, which are crucial for stabilizing the outer membrane, thereby increasing its permeability. tennessee.edu Once across the outer membrane, they can act on the cytoplasmic membrane. In Gram-positive bacteria, the lack of an outer membrane makes them generally more susceptible to the membrane-disrupting effects of these compounds. mdpi.com

Beyond direct membrane damage, phenolic acids can induce intracellular acidification. In their undissociated form, they can diffuse across the cell membrane and then release protons into the cytoplasm, lowering the internal pH. nih.gov This acidification can lead to the denaturation of proteins and interfere with metabolic pathways essential for bacterial survival, ultimately contributing to cell death. nih.govmdpi.com

Antimalarial Activity (In Vitro Parasite Inhibition, related compounds)

Phenolic compounds and their derivatives, particularly those incorporating amine functionalities like Mannich bases, have demonstrated significant in vitro activity against Plasmodium falciparum, the primary parasite responsible for malaria. nih.govacs.orgnih.gov These compounds represent a promising area of research for the development of new antimalarial agents, especially in the face of growing resistance to existing drugs. phytopharmajournal.com

Studies on a variety of phenolic structures, including xanthones, biflavonoids, and synthetic phenolic Mannich bases, have revealed potent antiplasmodial effects. acs.orgnih.gov For instance, macluraxanthone, a phenolic compound, exhibited very high activity against both chloroquine-sensitive (F32) and chloroquine-resistant (FcM29) strains of P. falciparum. nih.gov Similarly, novel benzimidazole analogues that incorporate phenolic Mannich base side chains have shown submicromolar activity against both asexual and sexual stages of the parasite. acs.orgacs.orgup.ac.za

The mechanism of action for some of these related compounds is believed to involve the inhibition of crucial parasite processes, such as hemozoin formation and microtubule synthesis. acs.orgup.ac.za The evaluation of antimalarial activity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit parasite growth by 50%. The activity of various related phenolic compounds against different P. falciparum strains is detailed in the table below.

| Compound Class/Name | P. falciparum Strain | IC50 Value | Reference |

|---|---|---|---|

| Macluraxanthone | F32 (CQ-sensitive) | 0.36 µg/mL | nih.gov |

| Macluraxanthone | FcM29 (CQ-resistant) | 0.27 µg/mL | nih.gov |

| Volkensiflavone | FcM29 (CQ-resistant) | 0.93 µg/mL | nih.gov |

| α-Mangosine | FcM29 (CQ-resistant) | 0.33 µg/mL | nih.gov |

| Di-Mannich bases (from 2-(7'-trifluoromethylquinolin-4'-ylamino)phenol) | FCQ-27 (CQ-sensitive) | Higher activity than chloroquine | nih.govresearchgate.net |

| Mono-Mannich bases (from 4'-chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl-2-ol) | FCQ-27 (CQ-sensitive) | Less active than chloroquine | nih.govresearchgate.net |

| Total Alkaloids from Clinanthus incarnatus (contains lycorine) | FCR-3 (CQ-resistant) | 0.375 µg/mL | phcogj.com |

| Total Alkaloids from Clinanthus ruber (contains lycorine) | FCR-3 (CQ-resistant) | 0.241 µg/mL | phcogj.com |

| Momordica charantia (hydroethanolic extract) | Clinical Isolate | 1.93 µg/mL | phytopharmajournal.com |

Role in Biochemical Pathway Modulation

Phenolic compounds are recognized for their ability to modulate a wide array of biochemical and cellular signaling pathways, which underlies many of their biological activities. nih.govmdpi.com This modulation often occurs through the inhibition of key enzymes or interaction with cellular signaling components. acs.orgsemanticscholar.org

A significant area of investigation is the inhibitory effect of phenols on various enzymes. For example, flavonoids and phenolic acids have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases. nih.govbg.ac.rs Other enzymes like tyrosinase, α-amylase, and lysozyme are also susceptible to inhibition by simple phenolic compounds, which can adversely affect their catalytic activity. acs.orgbg.ac.rs The mechanism of inhibition often involves the binding of the phenolic compound to the enzyme, which can alter its conformation or block the active site. acs.org For instance, studies on the enzyme invertase showed that phenol could decrease its activity, demonstrating a direct impact on metabolic enzymes. researchgate.net

Furthermore, phenolic compounds can influence major intracellular signaling pathways that regulate inflammation and cellular stress responses. nih.gov They have been shown to modulate pathways involving transcription factors like nuclear factor (NF)-κB and activator protein (AP)-1, as well as mitogen-activated protein kinases (MAPKs) and protein tyrosine kinases (PTKs). nih.gov By influencing these pathways, phenolic compounds can alter the expression of various proteins and inflammatory mediators. In the context of detoxification, certain dietary phenols like quercetin can modulate the activity of phase I (e.g., Cytochrome P450) and phase II (e.g., N-acetyl transferases) enzymes, which are critical for metabolizing xenobiotics. nih.gov The ability of phytochemicals, including phenolic amines, to modulate neurotransmitter pathways has also been a subject of research, with potential applications in neurological health. tudublin.ieresearchgate.net

Computational Chemistry and Theoretical Modeling of R 3 1 Aminoethyl Phenol

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (R)-3-(1-Aminoethyl)phenol, this method is instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Docking studies on phenolic compounds reveal common interaction patterns. The phenol (B47542) ring often engages in hydrophobic interactions, such as π–π stacking or cation-π interactions, with aromatic or charged residues in a protein's binding pocket. nih.govnih.gov The hydroxyl (-OH) and amino (-NH2) groups are critical for forming hydrogen bonds, which are key directional interactions that contribute significantly to binding specificity and stability. nih.gov

For instance, in docking simulations of phenolic compounds against enzymes like tyrosinase or human pancreatic α-amylase, the phenolic hydroxyl group frequently acts as a hydrogen bond donor or acceptor, while the aromatic ring establishes hydrophobic contacts. nih.govmdpi.com In the context of this compound, the primary amino group and the phenolic hydroxyl group would be predicted to form key hydrogen bonds with receptor site residues, such as aspartate, glutamate, or serine. The benzene ring would likely participate in hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The stereochemistry of the (R)-enantiomer is crucial, as the specific 3D arrangement of the aminoethyl side chain dictates how the molecule fits into a chiral binding site, influencing the strength and geometry of these interactions. Computational models can differentiate between enantiomers, predicting which one will have a more favorable binding energy. The results of molecular docking are typically quantified by a docking score, which estimates the binding affinity; a more negative score generally indicates a more favorable binding interaction. nih.gov

Table 1: Predicted Interactions for Phenolic Compounds with Biological Targets

| Compound Class | Potential Target | Predicted Interaction Types | Key Interacting Residues (Examples) |

|---|---|---|---|

| Phenolic Amines | Enzymes (e.g., Kinases, Amylases) | Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking | Asp, Glu, Ser, Phe, Tyr |

| Flavonoids | Human Pancreatic α-Amylase | Hydrogen Bonding, Hydrophobic Interactions | Not Specified |

| General Phenolics | Urease | Hydrogen Bonding, Metal Coordination (with active site ions) | Not Specified |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-biomolecule complex over time. researchgate.net MD simulations are used to analyze the stability of the predicted binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies. frontiersin.orgnih.gov

For a complex of this compound with a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.gov The simulation tracks the movements of every atom in the system, providing a detailed trajectory of the complex's behavior in a simulated physiological environment (i.e., in water with ions). researchgate.net

Key insights gained from MD simulations include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site, researchers can assess whether the initial docking pose is stable or if the ligand dissociates. nih.gov

Interaction Dynamics: MD simulations reveal the persistence of specific interactions, such as hydrogen bonds, over time. It can show that some interactions are transient while others are stable, providing a more accurate picture of the key binding determinants.

Role of Water: These simulations explicitly model water molecules, which can play a crucial role in mediating interactions between the ligand and the protein. researchgate.net

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD can capture these induced-fit effects, which are not always apparent from static docking. frontiersin.org

For example, a constrained MD simulation was used to explore the dissociation pathway of a phenol molecule from an insulin hexamer, revealing the structural events and free-energy profile associated with its release. researchgate.net Such studies provide a deeper understanding of the kinetics and thermodynamics of ligand binding and unbinding.

Quantum Chemical Calculations for Reactivity and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. researchgate.netrjpn.orgrjpn.org These methods provide detailed information about the molecule's electron distribution, orbital energies, and reactivity. jocpr.com

Key parameters calculated using DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability. rjpn.orgrasayanjournal.co.in

Bond Dissociation Energy (BDE): The BDE for the phenolic O-H bond is a critical parameter for predicting antioxidant activity. A lower BDE indicates that the hydrogen atom can be more easily donated to neutralize free radicals. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions. rasayanjournal.co.in

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can be used to confirm the molecule's structure when compared with experimental data. acs.org

Studies on aminophenols have shown that the position of the amino group relative to the hydroxyl group significantly influences these properties. researchgate.netspacefrontiers.org For 3-aminophenol (the racemic form of the target compound), DFT calculations can precisely determine its enthalpy of formation, BDEs, and gas-phase acidity, which are in good agreement with experimental data. spacefrontiers.org

Table 2: Calculated Quantum Chemical Properties for Phenol and Aminophenol Isomers

| Compound | Method | Property | Calculated Value |

|---|---|---|---|

| 2-Aminophenol | DFT B3LYP/6311-G | HOMO-LUMO Gap | 4.96 eV |

| Phenol | DFT B3LYP/6311-G | HOMO-LUMO Gap | 5.73 eV |

| 3-Aminophenol | DFT/B3LYP | O-H BDE | 361.9 kJ/mol |

| 3-Aminophenol | DFT/B3LYP | N-H BDE | 383.7 kJ/mol |

Data sourced from theoretical studies on phenolic compounds. rjpn.orgspacefrontiers.org

Structure-Based Design Principles for this compound Derivatives

The insights gained from molecular docking, MD simulations, and quantum chemical calculations form the foundation for the rational, structure-based design of novel derivatives of this compound. The goal is to modify the parent structure to improve properties like binding affinity, selectivity, or metabolic stability. nih.govacs.org

Key design principles derived from computational modeling include:

Optimizing Key Interactions: If docking and MD simulations identify a crucial hydrogen bond formed by the phenolic hydroxyl group, derivatives can be designed to enhance this interaction. This might involve adding other functional groups that influence the acidity of the phenol or lock it into a more favorable conformation. researchgate.net

Exploring Unoccupied Pockets: If the binding site has nearby hydrophobic pockets that are not occupied by the parent molecule, the structure can be extended with lipophilic groups (e.g., alkyl or aryl groups) to fill these pockets, potentially increasing binding affinity. researchgate.net

Bioisosteric Replacement: The phenol group is often a site of rapid metabolism (e.g., glucuronidation). researchgate.net To improve metabolic stability, computational models can help evaluate bioisosteres—different functional groups with similar steric and electronic properties (like benzimidazolones or pyridones)—that can mimic the phenol's interactions while being less susceptible to metabolic breakdown. nih.gov

Modulating Electronic Properties: Quantum chemical calculations can predict how adding electron-withdrawing or electron-donating substituents to the aromatic ring will alter the molecule's reactivity and interaction potential. For example, modifying substituents can fine-tune the pKa of the phenol or the basicity of the amine, which can be critical for optimizing interactions with a target protein. nih.gov

By iteratively applying these principles—designing a new molecule in silico, predicting its properties, and then synthesizing only the most promising candidates—computational chemistry significantly accelerates the drug discovery process. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Chiral Auxiliaries and Catalysts from (R)-3-(1-Aminoethyl)phenol Scaffolds

The inherent chirality and functional groups of this compound make it an exemplary scaffold for the design and synthesis of novel chiral auxiliaries and catalysts. Research in this area is focused on leveraging the stereogenic center and the reactive amino and phenolic moieties to create highly efficient and selective catalysts for asymmetric synthesis.

The development of aminophenol-based organocatalysts has already demonstrated success in asymmetric additions of organoboron reagents to imines with high enantioselectivity . Building on this, future research is directed towards modifying the this compound structure to fine-tune catalyst activity and selectivity. For instance, the synthesis of thiourea (B124793) derivatives from analogous aminoethylphenols has yielded effective chiral solvating agents for NMR-based enantiodiscrimination of amino acid derivatives nih.govnih.govresearchgate.netresearchgate.net. This principle can be extended to create a new generation of catalysts where the thiourea moiety, in concert with the inherent chirality of the parent molecule, facilitates highly stereoselective transformations.

Furthermore, the integration of the this compound scaffold into more complex ligand architectures for transition metal catalysis is a promising avenue. The development of chiral ligands is a core area of modern synthetic chemistry, with a focus on creating specific steric and electronic environments around a metal center nih.gov. By incorporating the this compound motif, researchers can design ligands that enforce a high degree of stereocontrol in a variety of metal-catalyzed reactions, such as hydrogenations, cross-couplings, and cycloadditions acs.org.

| Catalyst/Auxiliary Type | Potential Applications in Asymmetric Synthesis | Key Structural Features from this compound |

| Thiourea Derivatives | Aldol reactions, Michael additions, Diels-Alder reactions | Chiral backbone, Hydrogen-bonding donor sites |

| Phosphoramidites | Asymmetric hydrogenation, allylic alkylation | Stereogenic center, modular phenolic and amino groups |

| Schiff Base Ligands | Asymmetric epoxidation, cyclopropanation | Tunable steric and electronic properties |

| Organocatalysts | Asymmetric additions to imines and carbonyls | Bifunctional activation (acid-base) |

Exploration of Understudied Biological Targets and Pathways

While this compound and its analogs have been investigated for their effects on certain neurological targets, a vast landscape of biological pathways remains to be explored. The ability of its derivatives to inhibit acetylcholinesterase suggests potential applications in managing Alzheimer's disease cymitquimica.comnih.gov. This opens the door to investigating other cholinesterases and related enzymes within the cholinergic system.

A significant emerging area of research is the development of derivatives as potent and selective 5-HT(6) receptor agonists nih.gov. The 5-HT(6) receptor is a promising target for cognitive enhancement and the treatment of various central nervous system disorders. Future studies will likely focus on synthesizing a library of this compound analogs and screening them against a panel of serotonin receptors to identify compounds with improved selectivity and efficacy. This could lead to the discovery of novel therapeutic agents for conditions such as anxiety and obsessive-compulsive disorder nih.gov.

The functionalization of simple phenols is a key strategy for enhancing their biological activity and molecular complexity . By applying this approach to this compound, researchers can create a diverse range of compounds for screening against understudied biological targets. These could include orphan receptors, ion channels, and enzymes involved in metabolic or inflammatory pathways. The versatility of the aminophenol scaffold allows for systematic modifications to probe structure-activity relationships and identify new lead compounds for drug discovery.

| Potential Biological Target | Therapeutic Area | Rationale for Exploration |

| Butyrylcholinesterase | Neurodegenerative Diseases | Structural similarity to acetylcholinesterase inhibitors. |

| Other Serotonin Receptor Subtypes | Psychiatric Disorders | Broaden the therapeutic potential beyond 5-HT(6) agonism. |